molecular formula C6H10N2 B11925200 (1R,3S)3-aMinocyclopentacynide

(1R,3S)3-aMinocyclopentacynide

Cat. No.: B11925200
M. Wt: 110.16 g/mol
InChI Key: PKTNSCWXNMMDQK-RITPCOANSA-N
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Description

(1R,3S)3-aMinocyclopentacynide, also known as (1R,3S)-3-aminocyclopentanecarbonitrile, is a chemical compound with the molecular formula C6H10N2. It is characterized by its unique stereochemistry, having both a chiral center at the 1 and 3 positions of the cyclopentane ring.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)3-aMinocyclopentacynide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (1R,3S)3-aMinocyclopentacynide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)3-aMinocyclopentacynide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carbonitrile

InChI

InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m1/s1

InChI Key

PKTNSCWXNMMDQK-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C#N)N

Canonical SMILES

C1CC(CC1C#N)N

Origin of Product

United States

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